![molecular formula C20H13N B14283508 2-Methylbenzo[h]naphtho[2,1,8-def]quinoline CAS No. 138789-67-0](/img/structure/B14283508.png)
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline is a polycyclic aromatic compound with a complex structure that includes fused benzene and quinoline rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[h]naphtho[2,1,8-def]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-methylbenzaldehyde and naphthylamine, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific methods can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-Methylbenzo[h]naphtho[2,1,8-def]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s polycyclic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, it may interact with cellular proteins, affecting various signaling pathways.
類似化合物との比較
Similar Compounds
- Benzo[h]naphtho[2,1,8-def]quinoline
- Naphtho[2,1,8-def]quinoline
- 2-Methylquinoline
Uniqueness
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
特性
CAS番号 |
138789-67-0 |
|---|---|
分子式 |
C20H13N |
分子量 |
267.3 g/mol |
IUPAC名 |
10-methyl-9-azapentacyclo[10.6.2.02,7.08,20.015,19]icosa-1(18),2,4,6,8,10,12(20),13,15(19),16-decaene |
InChI |
InChI=1S/C20H13N/c1-12-11-14-10-9-13-5-4-8-16-15-6-2-3-7-17(15)20(21-12)19(14)18(13)16/h2-11H,1H3 |
InChIキー |
LJUKYFSKLUXFMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C3C4=C(C=CC=C4C5=CC=CC=C5C3=N1)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



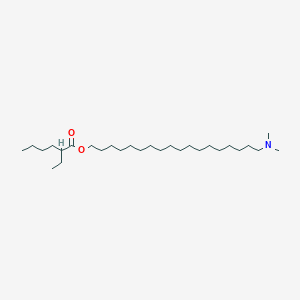
![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)


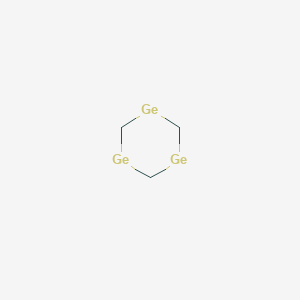
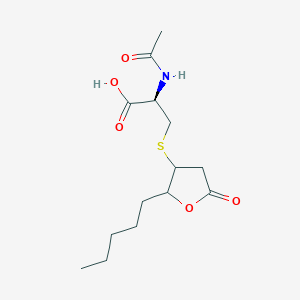
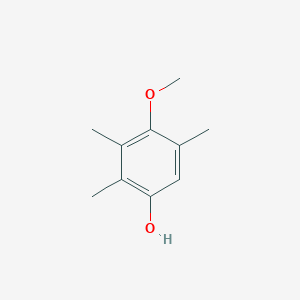
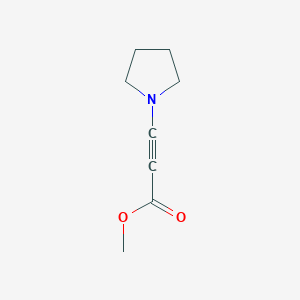
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
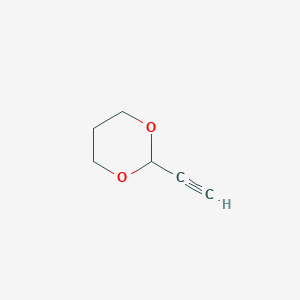
![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
